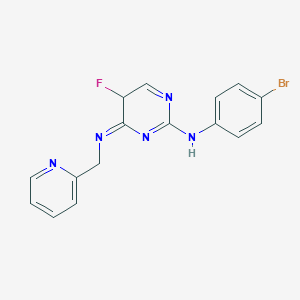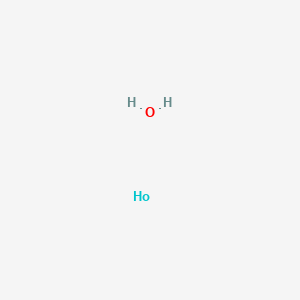
Arsanylidynethallium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arsanylidynethallium is a chemical compound with the formula AsTl. It consists of a single bond between arsenic (As) and thallium (Tl), forming a unique structure that has garnered interest in various scientific fields .
準備方法
The synthesis of arsanylidynethallium typically involves the reaction of arsenic trichloride (AsCl₃) with thallium metal under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the As-Tl bond. Industrial production methods may involve scaling up this reaction using specialized equipment to ensure purity and yield .
化学反応の分析
Arsanylidynethallium undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxides of arsenic and thallium.
Reduction: Can be reduced by strong reducing agents to yield elemental arsenic and thallium.
Substitution: Participates in substitution reactions where the arsenic or thallium atoms are replaced by other elements or groups.
Common reagents used in these reactions include halogens for oxidation, hydrogen gas for reduction, and various organic compounds for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Arsanylidynethallium has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other arsenic and thallium compounds.
Biology: Studied for its potential effects on biological systems, particularly in understanding the toxicity and behavior of arsenic and thallium.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent, although its toxicity limits its practical applications.
Industry: Utilized in the development of specialized materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism by which arsanylidynethallium exerts its effects involves the interaction of the As-Tl bond with various molecular targets. In biological systems, it can disrupt cellular processes by binding to proteins and enzymes, leading to toxicity. The pathways involved include the inhibition of key metabolic enzymes and the generation of reactive oxygen species, which cause cellular damage .
類似化合物との比較
Arsanylidynethallium can be compared to other similar compounds such as thallium arsenide (TlAs) and thallium phosphide (TlP). While these compounds share some chemical properties, this compound is unique due to its specific As-Tl bond, which imparts distinct reactivity and applications. Similar compounds include:
- Thallium arsenide (TlAs)
- Thallium phosphide (TlP)
- Arsenic trichloride (AsCl₃)
This compound stands out due to its unique structure and the specific reactions it undergoes, making it a valuable compound for research and industrial applications.
特性
分子式 |
H2HoO |
|---|---|
分子量 |
182.946 g/mol |
IUPAC名 |
holmium;hydrate |
InChI |
InChI=1S/Ho.H2O/h;1H2 |
InChIキー |
UAVMDGSDCPGMMN-UHFFFAOYSA-N |
正規SMILES |
O.[Ho] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Naphthalenecarboxamide,N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B12344456.png)
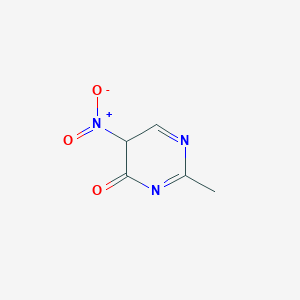
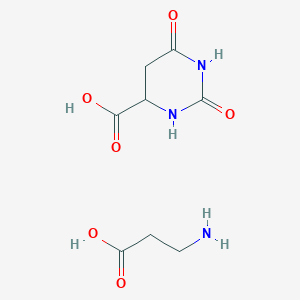
![2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B12344471.png)
![Isoxazolo[5,4-c][2,7]naphthyridine-7(5H)-carboxylic acid, 4,6,8,9-tetrahydro-1-methyl-5-oxo-, phenylmethyl ester](/img/structure/B12344479.png)
![N-[2-(4-chlorophenyl)ethyl]-3-[11-(2,5-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B12344495.png)
![N-(3-fluoro-4-methylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12344499.png)
![N-cyclopentyl-5-[1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]pentanamide](/img/structure/B12344511.png)
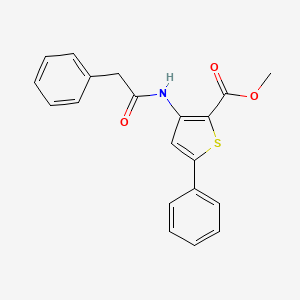
![N-(4-fluorophenyl)-2-{(2Z)-3-(3-methoxypropyl)-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B12344542.png)
![calcium;(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12344548.png)
![11-(4-Butoxyphenyl)-5-{[(4-tert-butylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B12344549.png)
